2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide
Description
2-(Ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is a benzamide derivative characterized by a 2-ethylsulfanyl substitution on the benzoyl moiety and a 1-(furan-2-yl)propan-2-yl group attached to the amide nitrogen. This compound combines a thioether group (ethylsulfanyl) with a heteroaromatic furan ring, which may confer unique physicochemical and biological properties. Such structural features are often leveraged in drug design for targeting enzymes or receptors sensitive to aromatic and hydrophobic interactions .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[1-(furan-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-20-15-9-5-4-8-14(15)16(18)17-12(2)11-13-7-6-10-19-13/h4-10,12H,3,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZBZBRCOPOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC(C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves multiple steps:
Formation of the furan ring: Starting from furfural, the furan ring can be synthesized through a series of reactions including reduction and cyclization.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol and a base.
Coupling with benzamide: The final step involves coupling the furan derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine or nitronium ions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or nitrated benzamides
Scientific Research Applications
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide would depend on its specific application:
Pharmacological Effects: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Biological Pathways: It could influence various biological pathways, potentially affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Computational and Experimental Data
- DFT Studies : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Similar methods could predict the target compound’s electronic profile .
- Crystallography : Halogenated benzamides () often form stable crystals due to halogen bonding, whereas furan-containing derivatives may rely on π-π stacking .
Biological Activity
The compound 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes an ethylthio group, a furan ring, and a benzamide moiety, which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, a study on benzamide derivatives revealed that modifications at the furan position could enhance cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using the MTT assay to determine cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide Derivative A | MDA-MB-231 | 5.0 |
| Benzamide Derivative B | HeLa | 3.5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is still to be determined.
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory effects. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. In vitro studies demonstrated that certain derivatives significantly reduced prostaglandin E2 levels, indicating potential use in treating inflammatory conditions.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in inflammation and cancer progression. The benzamide moiety is known to interact with protein targets through hydrogen bonding and hydrophobic interactions, potentially leading to altered signaling pathways in cancer cells.
Case Studies
Case Study 1: Anticancer Activity
A recent investigation into a series of furan-containing benzamides demonstrated that substituents at the furan ring could modulate anticancer activity. The study reported that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines compared to their electron-donating counterparts.
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory agents, researchers synthesized a library of benzamide derivatives, including those with furan rings. These compounds were tested in vivo for their effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in edema, supporting the potential therapeutic application of these compounds in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
